1-(4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidin-1-yl)prop-2-en-1-one
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Overview
Description
1-(4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidin-1-yl)prop-2-en-1-one is a complex organic compound featuring a thiazole ring fused with a cyclopentane ring, a piperidine ring, and a propenone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced via nucleophilic substitution reactions. Finally, the propenone group is added through aldol condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidin-1-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer properties.
Indole Derivatives: Exhibiting diverse biological activities such as antiviral and anti-inflammatory effects.
Uniqueness
1-(4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidin-1-yl)prop-2-en-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiazole ring with a piperidine and propenone group makes it a versatile compound for various applications .
Properties
IUPAC Name |
1-[4-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-2-13(17)16-8-6-10(7-9-16)14-15-11-4-3-5-12(11)18-14/h2,10H,1,3-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMGLRVNNDCTSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2=NC3=C(S2)CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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